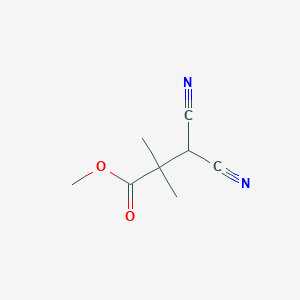
Methyl 2-amino-6-bromopyridine-3-carboxylate
Overview
Description
“Methyl 2-amino-6-bromopyridine-3-carboxylate” is a chemical compound with the empirical formula C7H8N2O2 . It is also known by other names such as “6-Aminonicotinic acid methyl ester”, “Methyl 2-amino-5-pyridinecarboxylate”, and "Methyl 6-aminonicotinate" .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-amino-6-bromopyridine-3-carboxylate” were not found, it is known that bromopyridine derivatives can be formed when chloropyridine is heated with bromotrimethylsilane . Additionally, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been reported to undergo catalytic protodeboronation .Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-6-bromopyridine-3-carboxylate” is 152.15 . Its InChI code is1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9) . Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-6-bromopyridine-3-carboxylate” were not found, it is known to be a useful reactant for organic reactions and synthesis .Physical And Chemical Properties Analysis
“Methyl 2-amino-6-bromopyridine-3-carboxylate” is a solid at room temperature . Its melting point is between 158-162 °C .Scientific Research Applications
Electrocatalytic Carboxylation of 2-Amino-5-Bromopyridine
Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid 1-butyl-3-methyllimidazoliumtetrafluoborate was investigated, resulting in the formation of 6-aminonicotinic acid with 75% yield and 100% selectivity under optimized conditions. This process avoids the use of volatile and toxic solvents and catalysts, highlighting a green chemistry approach to synthesizing valuable compounds (Feng et al., 2010).
Synthesis of 2-Amino-6-Bromopyridine Derivatives
2-Amino-6-bromopyridine and its derivatives are significant in pharmaceutical and chemical applications. The synthesis involves diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation from 2-amino6-methylpyridine, with a total yield of 34.6%. The structure of the product was confirmed by IR and 1H NMR spectroscopy, showcasing its importance as a chemical intermediate (Xu Liang, 2010).
Development of Tridentate Ligands
The synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid from 5′-methyl-6-bromo-2,2′-bipyridine serves as a foundation for developing mono-, bis-, and tris-tridentate ligands suitable for complexing lanthanide(III) cations. This process demonstrates the versatility of 2-amino-6-bromopyridine derivatives in creating complex ligands for potential applications in coordination chemistry and material science (Charbonnière et al., 2001).
Novel Synthesis of Azulene Derivatives
The reaction of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines led to the formation of methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates. This novel synthesis approach opens pathways for creating azulene derivatives bearing imidazole-fused nitrogen-heterocycles, indicating the broad applicability of 2-amino-6-bromopyridine in heterocyclic chemistry (Imafuku et al., 2003).
Safety and Hazards
“Methyl 2-amino-6-bromopyridine-3-carboxylate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-amino-6-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENREVYAXXYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-bromopyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)

![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)






![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)


